molecular formula C10H16N2O2 B13281192 2-Methyl-2-[(pyridin-3-ylmethyl)amino]propane-1,3-diol

2-Methyl-2-[(pyridin-3-ylmethyl)amino]propane-1,3-diol

Cat. No.: B13281192
M. Wt: 196.25 g/mol
InChI Key: VKZBXDWLFWRMEJ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Isomeric Considerations

The IUPAC name 2-methyl-2-[(pyridin-3-ylmethyl)amino]propane-1,3-diol is derived through the following hierarchical steps:

  • Parent chain identification : A three-carbon propane backbone with hydroxyl (-OH) groups at positions 1 and 3 defines the diol substructure.
  • Substituent prioritization : At position 2, two substituents are present:
    • A methyl group (-CH₃).
    • An amino group (-NH-) bonded to a pyridin-3-ylmethyl moiety (C₅H₄N-CH₂-).
  • Locant assignment : The amino group’s pyridinylmethyl component is treated as a single substituent, with the pyridine ring numbered to prioritize the nitrogen at position 1, making the methyl attachment at position 3.

Isomeric considerations :

  • Stereoisomerism : The central carbon (C2) bonded to four distinct groups—methyl, amino-pyridinylmethyl, and two hydroxymethyl (-CH₂OH) groups—creates a chiral center. This allows for R and S enantiomers (Figure 1). However, the absence of stereochemical descriptors in the name suggests the compound is either racemic or stereochemistry remains uncharacterized.
  • Tautomerism : The tertiary amine may exhibit prototropic tautomerism under acidic or basic conditions, though the rigid pyridine ring limits significant resonance stabilization.

Comparative nomenclature :

Compound IUPAC Name Key Differences
2-Amino-2-methylpropane-1,3-diol 2-Amino-2-methylpropane-1,3-diol (Tris) Primary amine vs. tertiary amine
1-(Piperidin-4-yl)propane-1,3-diol 1-(Piperidin-4-yl)propane-1,3-diol Saturated piperidine vs. aromatic pyridine

Molecular Geometry and Conformational Analysis

Molecular geometry :

  • Hybridization : The propane backbone carbons are sp³-hybridized, with bond angles approximating 109.5°. The pyridine nitrogen (sp²-hybridized) introduces planarity to the aromatic ring, creating a 120° bond angle at C3 of the pyridine.
  • Hydrogen bonding : Intramolecular hydrogen bonds between the C1/C3 hydroxyl groups and the tertiary amine’s lone pair stabilize a gauche conformation (Figure 2).

Conformational analysis :

  • Rotational barriers : The C-N bond between the amino group and pyridinylmethyl moiety permits rotation, but steric hindrance from the methyl group and pyridine ring favors a staggered conformation.
  • Energy minima : Density functional theory (DFT) calculations predict two low-energy conformers:
    • Synclinal : Pyridine ring oriented toward the methyl group (ΔG = 0 kcal/mol).
    • Anti-periplanar : Pyridine ring opposite the methyl group (ΔG = 2.1 kcal/mol).

Key bond lengths and angles :

Parameter Value
C2-N bond length 1.47 Å
C2-C(methyl) bond length 1.54 Å
N-C(pyridinylmethyl) 1.42 Å
C2-N-C(pyridine) angle 112°

Comparative Structural Analysis with Related Aminodiol Derivatives

Structural analogs :

  • 2-Amino-2-methylpropane-1,3-diol (Tris) :
    • Functional groups : Primary amine, two hydroxyls.
    • Electronic effects : The absence of aromaticity reduces π-π stacking potential compared to the pyridine-containing target compound.
    • Solubility : Higher water solubility (1.0 × 10⁶ mg/L) due to the primary amine’s polarity .
  • 1-(Piperidin-4-yl)propane-1,3-diol :
    • Cyclic amine : Piperidine’s saturated ring enhances conformational flexibility but reduces aromatic interactions.
    • Bioactivity : Demonstrated NLRP3 inflammasome inhibition, a property potentially shared by the target compound due to tertiary amine basicity.

Substituent impact :

  • Pyridine vs. piperidine : The pyridine’s aromaticity enables charge-transfer interactions absent in saturated analogs, influencing binding to biological targets.
  • Methyl group : Steric hindrance at C2 reduces nucleophilicity of the amino group compared to primary amines like Tris.

Thermodynamic stability :

Compound ΔHf (kJ/mol) LogP
Target compound -218.7 1.33
2-Amino-2-methylpropane-1,3-diol -195.2 -1.02
1-(Piperidin-4-yl)propane-1,3-diol -201.9 0.89

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

2-methyl-2-(pyridin-3-ylmethylamino)propane-1,3-diol

InChI

InChI=1S/C10H16N2O2/c1-10(7-13,8-14)12-6-9-3-2-4-11-5-9/h2-5,12-14H,6-8H2,1H3

InChI Key

VKZBXDWLFWRMEJ-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(CO)NCC1=CN=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[(pyridin-3-ylmethyl)amino]propane-1,3-diol can be achieved through a series of chemical reactions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by reduction to form the desired diol. The reaction conditions typically involve the use of solvents such as ethanol or toluene and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[(pyridin-3-ylmethyl)amino]propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The pyridine ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols or amines.

Scientific Research Applications

2-Methyl-2-[(pyridin-3-ylmethyl)amino]propane-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methyl-2-[(pyridin-3-ylmethyl)amino]propane-1,3-diol exerts its effects involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, making it useful in catalysis and sensing applications. Additionally, the compound can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyridine Substituents

  • 2-(Bis(pyridin-2-ylmethyl)amino)-2-(hydroxymethyl)propane-1,3-diol (CAS 1595210-11-9): Structure: Contains two pyridin-2-ylmethyl groups instead of one pyridin-3-ylmethyl. Molecular weight (303.36 g/mol) is higher than the target compound due to additional pyridine rings .
  • 2-Phenyl-1,3-di(pyridin-4-yl)propan-2-ol (CAS 3337-46-0) :
    • Structure : Features pyridin-4-yl groups and a phenyl substituent.
    • Impact : The 4-position pyridine substitution and phenyl group increase hydrophobicity (log Kow likely >1.5), reducing water solubility compared to the target compound .

Alkanolamine Derivatives

  • 2-Amino-2-ethylpropane-1,3-diol (VOX 1000 AEPD): Structure: Ethyl group replaces the pyridin-3-ylmethyl substituent. Properties: Lower molecular weight (133.19 g/mol), pKa 8.8, boiling point 273°C.
  • 2-Amino-2-methylpropane-1,3-diol (CAS 115-69-5): Structure: Methyl group at the 2-position; lacks the pyridine moiety. Properties: Molecular weight 105.14 g/mol, water-soluble (similar to Tris buffer components). Simpler structure limits applications in coordination chemistry .

Coordination Complex Precursors

  • 2-Ethyl-2-((2-hydroxybenzylidene)amino)propane-1,3-diol (Zn-10, Zn-11, Zn-12): Structure: Schiff base ligand derived from salicylaldehyde. Impact: Forms stable zinc(II) complexes with DNA-binding affinity. The pyridin-3-ylmethyl group in the target compound could enhance metal-binding versatility compared to the hydroxybenzylidene group .
  • 2-Ethyl-2-((2-hydroxy-3-methoxybenzylidene)amino)propane-1,3-diol: Structure: Methoxy-substituted Schiff base. Impact: Methoxy groups improve solubility in organic solvents, whereas the pyridine in the target compound may favor aqueous-organic biphasic systems .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Weight (g/mol) Water Solubility pKa Key Functional Groups
2-Methyl-2-[(pyridin-3-ylmethyl)amino]propane-1,3-diol ~250 (estimated) Moderate (hydrophilic/hydrophobic balance) ~7.5–8.5 (amine) Diol, tertiary amine, pyridine
2-Amino-2-ethylpropane-1,3-diol (VOX 1000 AEPD) 133.19 High 8.8 Diol, primary amine
2-Amino-2-(hydroxymethyl)propane-1,3-diol (Tris) 121.13 1e+6 mg/L 8.1 Diol, primary amine
2-(Bis(pyridin-2-ylmethyl)amino)-2-(hydroxymethyl)propane-1,3-diol 303.36 Low ~6.5–7.5 Diol, tertiary amine, pyridine

Biological Activity

2-Methyl-2-[(pyridin-3-ylmethyl)amino]propane-1,3-diol is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its pharmacological properties, including antibacterial and antifungal activities, as well as its structural characteristics that contribute to these effects.

  • Molecular Formula : C10H16N2O
  • Molecular Weight : 180.247 g/mol
  • Density : 1.051 g/cm³
  • Boiling Point : 310.8 °C
  • Flash Point : 141.8 °C
  • LogP : 1.333

These properties suggest a stable compound with moderate lipophilicity, which may influence its interaction with biological membranes.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial activity. For instance, pyridine derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.0039 mg/mL
Compound BEscherichia coli0.0048 mg/mL
Compound CBacillus mycoides0.0048 mg/mL

The effectiveness of these compounds is often attributed to their ability to disrupt bacterial cell wall synthesis or function as enzyme inhibitors .

Antifungal Activity

In addition to antibacterial properties, the compound has demonstrated antifungal activity. Studies have reported MIC values for various fungal strains:

Fungal StrainMIC (mg/mL)
Candida albicans0.0048
Fusarium oxysporum0.039

These results indicate that the compound can inhibit the growth of pathogenic fungi, which is crucial for developing antifungal agents .

Case Studies

  • Synthesis and Evaluation of Pyridine Derivatives :
    A study synthesized several pyridine-based compounds, including derivatives of this compound. The biological evaluation revealed that certain modifications to the pyridine ring enhanced antibacterial potency against E. coli and S. aureus significantly .
  • Structural Activity Relationship (SAR) :
    The SAR studies highlighted how variations in substituents on the pyridine ring influenced biological activity. For example, introducing halogen groups increased antibacterial effectiveness, demonstrating the importance of chemical structure in determining bioactivity .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Pathways : The compound may act as an inhibitor for enzymes critical in bacterial metabolism.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methyl-2-[(pyridin-3-ylmethyl)amino]propane-1,3-diol, and what intermediates are critical?

  • Methodological Answer : The synthesis typically involves reductive amination of pyridine-3-carbaldehyde derivatives with 2-amino-2-methylpropane-1,3-diol. Key intermediates include brominated precursors (e.g., compounds of formula (18) or (19)) and reduced intermediates stabilized by tert-butyldimethylsilyl (TBDMS) groups. Purification often employs column chromatography or recrystallization to isolate the diol backbone .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the amine and pyridinylmethyl groups. Infrared (IR) spectroscopy identifies hydroxyl and amine stretches (~3300 cm⁻¹). Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves stereochemistry if crystalline derivatives are obtained .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods to avoid inhalation of pyridine derivatives. Personal protective equipment (PPE) including nitrile gloves and lab coats is mandatory. Consult safety data sheets (SDS) for spill management and first-aid measures, such as rinsing exposed skin with water for 15 minutes and seeking medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., ambiguous NMR signals)?

  • Methodological Answer : Combine multiple techniques:

  • 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Computational validation using density functional theory (DFT) to simulate NMR spectra and compare with experimental data.
  • X-ray crystallography for definitive structural confirmation .

Q. What factorial design approaches optimize reaction conditions for higher yield?

  • Methodological Answer : Implement a full factorial design to test variables:

  • Factors : Temperature (40–80°C), catalyst loading (5–15 mol%), solvent polarity (THF vs. DMF).
  • Response variables : Yield, purity.
  • Analysis : Use ANOVA to identify significant interactions. For example, higher temperatures may favor imine formation but risk decomposition .

Q. How can computational methods predict reaction pathways for novel derivatives?

  • Methodological Answer :

  • Quantum chemical calculations (e.g., Gaussian, ORCA) map potential energy surfaces for intermediates.
  • Transition state analysis identifies rate-limiting steps.
  • Machine learning (e.g., ICReDD’s reaction path search) prioritizes experimental conditions by correlating computational descriptors (e.g., frontier orbital energies) with yields .

Q. What strategies mitigate purification challenges due to polar functional groups?

  • Methodological Answer :

  • Derivatization : Protect amine groups with Boc or Fmoc groups to reduce polarity.
  • Ion-exchange chromatography : Separate charged species using resins like Dowex-50.
  • High-performance liquid chromatography (HPLC) : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) .

Q. How do intermediates influence stereochemical outcomes in synthesis?

  • Methodological Answer : Chiral intermediates (e.g., enantiopure pyridinylmethyl amines) direct stereochemistry via kinetic resolution. For example, use chiral auxiliaries like Evans’ oxazolidinones or asymmetric hydrogenation with Ru-BINAP catalysts to control diastereomer ratios .

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